molecular formula C20H18FN3O6S B2875856 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941950-92-1

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2875856
CAS No.: 941950-92-1
M. Wt: 447.44
InChI Key: BUYAQASWKDZBHW-UHFFFAOYSA-N
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Description

The compound N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide (hereafter referred to as Compound A) is a heterocyclic derivative featuring:

  • A 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety.
  • A 4-fluorophenylsulfonyl group attached to a butanamide chain.

This structure combines electron-withdrawing (oxadiazole, sulfonyl) and electron-donating (dihydrobenzodioxin) groups, which may influence its physicochemical and biological properties. The fluorophenyl group enhances metabolic stability and lipophilicity, common in pharmacologically active compounds .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O6S/c21-14-4-6-15(7-5-14)31(26,27)11-1-2-18(25)22-20-24-23-19(30-20)13-3-8-16-17(12-13)29-10-9-28-16/h3-8,12H,1-2,9-11H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYAQASWKDZBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a compound that integrates the oxadiazole scaffold with a dihydrobenzo[b][1,4]dioxin moiety. This combination has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure

The compound features a complex structure that includes:

  • Dihydrobenzo[b][1,4]dioxin : Known for its various biological activities.
  • 1,3,4-Oxadiazole : A heterocyclic compound with significant pharmacological properties.
  • Sulfonamide group : Often associated with antibacterial and anti-inflammatory effects.

Biological Activity Overview

Research has highlighted various biological activities associated with the compound and its analogs:

1. Anticancer Activity

Recent studies have shown that oxadiazole derivatives exhibit promising anticancer properties by targeting multiple pathways involved in cancer cell proliferation:

  • Mechanism of Action : The compound has been observed to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell growth and survival .
  • In Vitro Studies : In vitro assays demonstrated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 and K562 .

2. Antimicrobial Properties

The oxadiazole scaffold is also noted for its antimicrobial activity:

  • Broad Spectrum : Compounds containing oxadiazole have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .

3. Anti-inflammatory Effects

The sulfonamide component contributes to the anti-inflammatory potential of the compound:

  • Cytokine Inhibition : Studies indicate that similar compounds can inhibit pro-inflammatory cytokines, offering therapeutic benefits in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Modifications in the substituents on the oxadiazole ring or the sulfonamide group can significantly affect its potency:

ModificationEffect on Activity
Replacement of dihydrobenzodioxine with benzimidazoleDecreased inhibitory activity against GSK-3α and GSK-3β
Variation in fluorophenyl substituentEnhanced cytotoxicity against specific cancer lines

Case Studies

Several case studies have explored the efficacy of related compounds:

  • Study on Antiproliferative Activity : A series of oxadiazole derivatives were tested against 60 human cancer cell lines. Notably, some derivatives showed over 90% growth inhibition in sensitive lines such as HL-60(TB) and MDA-MB-435 .
  • In Vivo Efficacy : Animal models treated with oxadiazole-containing compounds exhibited reduced tumor growth compared to controls, suggesting potential for further clinical development .

Chemical Reactions Analysis

Oxadiazole Ring Formation

The 1,3,4-oxadiazole ring is synthesized via cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄). This step is critical for establishing the heterocyclic backbone .

Reaction Conditions Yield Reference
Cyclization of thiosemicarbazidePOCl₃, 80°C, 4h72–78%
Oxidative cyclizationI₂, DMSO, RT, 12h65%

Sulfonylation of Butanamide

The 4-((4-fluorophenyl)sulfonyl)butanamide side chain is introduced via nucleophilic substitution. The sulfonyl chloride reacts with the amine group under alkaline conditions (e.g., K₂CO₃ in DMF) :

R NH2+Ar SO2ClDMF K2CO3R NH SO2 Ar+HCl\text{R NH}_2+\text{Ar SO}_2\text{Cl}\xrightarrow{\text{DMF K}_2\text{CO}_3}\text{R NH SO}_2\text{ Ar}+\text{HCl}

Substrate Reagent Temp/Time Yield
4-Aminobutanamide derivative4-Fluorobenzenesulfonyl chloride25°C, 6h85%

Coupling of Dihydrobenzodioxin

The 2,3-dihydrobenzo[b] dioxin moiety is attached via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Reactivity of the Oxadiazole Core

The 1,3,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

  • Nitration : The oxadiazole undergoes nitration at the 5-position under HNO₃/H₂SO₄, yielding nitro derivatives for further functionalization .

  • Halogenation : Bromination (Br₂/FeBr₃) occurs selectively at the benzodioxin ring due to electron-donating oxygen atoms.

Ring-Opening Reactions

Under acidic hydrolysis (HCl/H₂O, reflux), the oxadiazole ring cleaves to form a diamide intermediate :

OxadiazoleHCl H2ONH2 CO NH CO R\text{Oxadiazole}\xrightarrow{\text{HCl H}_2\text{O}}\text{NH}_2\text{ CO NH CO R}

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂-NH-) exhibits both acidic and nucleophilic properties:

Alkylation/Acylation

  • Methylation : Reacts with methyl iodide (CH₃I) in DMF/K₂CO₃ to form N-methylsulfonamide derivatives .

  • Acylation : Acetic anhydride acetylates the sulfonamide nitrogen, enhancing metabolic stability .

Coordination Chemistry

The sulfonamide sulfur acts as a weak Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺) .

Catalytic and Enzymatic Interactions

The compound’s biological activity is linked to enzyme inhibition, particularly targeting:

Cholinesterase Inhibition

In vitro studies show competitive inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 1.2 µM, attributed to hydrogen bonding between the sulfonamide and catalytic serine .

Tankyrase Inhibition

The oxadiazole core disrupts tankyrase-1 binding via π-π stacking with catalytic histidine residues .

Stability and Degradation Pathways

  • Photodegradation : UV exposure (λ = 254 nm) causes cleavage of the benzodioxin ring, forming quinone derivatives .

  • Hydrolytic Degradation : The sulfonamide bond hydrolyzes slowly in acidic media (t₁/₂ = 48h at pH 2) .

Comparative Reaction Data

Reaction Type Key Reagents Optimal Conditions Application
Oxadiazole cyclizationPOCl₃, DMF80°C, 4hCore structure synthesis
SulfonylationAr-SO₂Cl, K₂CO₃RT, 6hSide-chain functionalization
Enzymatic inhibitionAChE, pH 7.4 buffer37°C, 30minBioactivity assessment

Comparison with Similar Compounds

Heterocyclic Core Variations

Compound A ’s 1,3,4-oxadiazole core differs from analogues with 1,2,4-triazole rings (e.g., compounds 7–9 in ). Key distinctions include:

Feature Compound A (Oxadiazole) Triazole Analogues ()
Heteroatoms 2 N atoms in a 5-membered ring 3 N atoms in a 5-membered ring
Electronic Effects Strong electron-withdrawing Moderate electron-withdrawing
Synthetic Route Likely diacylhydrazide cyclization Hydrazinecarbothioamide cyclization
Tautomerism Not observed Exists as thione-thiol tautomers

The oxadiazole’s electron deficiency may enhance binding to electron-rich biological targets, whereas triazoles offer greater hydrogen-bonding versatility due to additional N atoms.

Sulfonyl Group Positioning and Substituents

Compound A ’s sulfonyl group is part of a butanamide chain, contrasting with aryl-sulfonyl derivatives (e.g., compounds 7–9 in ):

Feature Compound A Aryl-Sulfonyl Triazoles ()
Sulfonyl Attachment Aliphatic (butanamide chain) Directly linked to phenyl ring
Solubility Likely higher (amide chain) Lower (lipophilic aryl group)
Bioavailability Potentially improved May require formulation optimization

The butanamide chain in Compound A could enhance aqueous solubility, a critical factor in drug development.

Fluorinated Moieties

Fluorine substitution is a shared feature with analogues like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ():

Feature Compound A Fluorinated Chromene Derivative ()
Fluorine Position 4-Fluorophenyl sulfonyl 5-Fluoro, 3-fluorophenyl on chromene
Role of Fluorine Metabolic stability, lipophilicity Enhanced binding affinity, steric effects

Both compounds leverage fluorine’s electronegativity to modulate electronic and steric properties, though Compound A ’s single fluorine may reduce steric hindrance compared to polyfluorinated systems .

Spectral and Structural Characterization

  • IR Spectroscopy :
    • Compound A : Expected strong S=O stretches (~1350–1200 cm⁻¹) and C=N (oxadiazole) near 1600 cm⁻¹.
    • Triazoles (): C=S (1247–1255 cm⁻¹) and NH stretches (3278–3414 cm⁻¹) confirm thione tautomers .
  • NMR : Fluorophenyl protons in Compound A would appear as distinct multiplets (δ ~7.5–8.0 ppm), similar to fluorinated chromenes in .

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